molecular formula C21H19N5O2 B11976945 3-(3-Ethoxyphenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-03-8

3-(3-Ethoxyphenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11976945
CAS No.: 303106-03-8
M. Wt: 373.4 g/mol
InChI Key: MBKBJAGLVKNYJL-YDZHTSKRSA-N
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Description

3-(3-Ethoxyphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxyphenyl group, an indole moiety, and a pyrazole ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring. The final step involves the condensation of the indole and pyrazole intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-Ethoxyphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-Hydroxyphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(3-Ethoxyphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs .

Properties

CAS No.

303106-03-8

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-2-28-16-7-5-6-14(10-16)19-11-20(25-24-19)21(27)26-23-13-15-12-22-18-9-4-3-8-17(15)18/h3-13,22H,2H2,1H3,(H,24,25)(H,26,27)/b23-13+

InChI Key

MBKBJAGLVKNYJL-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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